molecular formula C9H12N2O2 B11911050 6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione CAS No. 920338-66-5

6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione

Cat. No.: B11911050
CAS No.: 920338-66-5
M. Wt: 180.20 g/mol
InChI Key: UVMXPPRVBPGYLJ-UHFFFAOYSA-N
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Description

6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione (CAS: 920338-66-5) is a bicyclic diketopiperazine derivative with a unique spirocyclic architecture. Its molecular formula is C₉H₁₂N₂O₂ (MW: 180.20 g/mol), featuring two fused spiro rings (spiro[2.1.4.2]) and two nitrogen atoms in the diaza positions. The compound exhibits a topological polar surface area of 58.2 Ų, indicative of moderate hydrogen-bonding capacity (2 donors, 2 acceptors) . Its rigid, cage-like structure imposes steric constraints, which may influence reactivity and biological interactions.

Properties

CAS No.

920338-66-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

9,11-diazadispiro[2.1.45.23]undecane-8,10-dione

InChI

InChI=1S/C9H12N2O2/c12-6-1-2-9(10-6)5-8(3-4-8)11-7(9)13/h1-5H2,(H,10,12)(H,11,13)

InChI Key

UVMXPPRVBPGYLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3(CC3)NC2=O)NC1=O

Origin of Product

United States

Preparation Methods

The synthesis of 6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione typically involves the cyclocondensation of intermediate diamines. One common method includes the hydrogenation of 5-substituted spiro[cyclopropane-3-(1-pyrazoline)]-5-carboxylates in the presence of Raney nickel as a catalyst. This reaction proceeds with N—N bond cleavage and simultaneous cyclocondensation, resulting in the formation of the desired spirocyclic compound .

Chemical Reactions Analysis

6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, Raney nickel, and various diamines. The major products formed depend on the specific reaction conditions and the substituents involved.

Scientific Research Applications

6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biology and Medicine:

Mechanism of Action

The mechanism by which 6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione exerts its effects is primarily through its ability to undergo cyclocondensation and substitution reactions. These reactions allow it to form stable spirocyclic structures, which can interact with various molecular targets. The specific pathways involved depend on the context of its application, particularly in material science and potential medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Ring System Yield (%) Melting Point (°C) Biological Activity Reference
6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione C₉H₁₂N₂O₂ Spiro[2.1.4.2] N/A N/A Not reported
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione C₁₄H₁₄N₂O₂ Spiro[4.5] 50 73–74 Anticonvulsant candidate
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione C₁₅H₁₆N₂O₂ Spiro[5.5] 80 162 Anticonvulsant candidate
1,4-Dioxa-8-azaspiro[4.6]undecane C₈H₁₅NO₂ Spiro[4.6] (O/N-heteroatom) N/A N/A Pharmaceutical potential

Key Observations:

Structural Variations: Ring Size: Smaller spiro systems (e.g., spiro[4.5]) exhibit lower melting points (73–74 °C) compared to larger analogs (e.g., spiro[5.5], 162 °C), likely due to reduced molecular rigidity . Substituents: Aryl groups (e.g., phenyl) enhance thermal stability, as seen in the higher melting points of 1-phenyl derivatives (162–183 °C) .

Synthesis :

  • Diazaspiro diketopiperazines (e.g., 6-aryl-6,9-diazaspiro[4.5]decane-8,10-diones) are synthesized via refluxing dicarboxylic acid derivatives with ethylenediamine in dioxane/HCl, followed by alkylation with agents like methyl bromoacetate . Yields range from 50–85% , influenced by steric hindrance and substituent reactivity .

Biological Activity :

  • Spiro[4.5] and spiro[5.5] diazadiones demonstrate anticonvulsant activity in preclinical studies, attributed to their structural mimicry of hydantoins, a classical anticonvulsant class . However, this compound lacks reported bioactivity data, highlighting a research gap .

Physicochemical Properties :

  • The topological polar surface area (TPSA) of this compound (58.2 Ų) is comparable to spiro[4.5] analogs (~60 Ų), suggesting similar membrane permeability .
  • LogP values for diazaspiro compounds are typically low (e.g., XLogP3 = -0.7 for the target compound), favoring aqueous solubility .

Research Implications and Gaps

  • Pharmacological Potential: While anticonvulsant activity is established for spiro[4.5] and spiro[5.5] analogs, this compound warrants evaluation in neurological assays .
  • Synthetic Optimization : Higher yields in spiro[5.5] systems (e.g., 80–85%) suggest that ring expansion or aryl substitution may improve synthetic efficiency for the target compound .
  • Structural Dynamics : The unique spiro[2.1.4.2] framework may confer distinct conformational preferences compared to other diazaspiro systems, impacting drug-receptor interactions .

Biological Activity

6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione (CAS Number: 920338-66-5) is a complex organic compound with a unique molecular structure characterized by its diazadispiro configuration. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure

  • Molecular Formula : C9_9H12_{12}N2_2O2_2
  • Molecular Weight : 180.204 g/mol
  • Structural Features : The compound features a spirocyclic arrangement that contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by [source needed] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: HeLa Cell Line

  • IC50_{50} Value: 25 µM
  • Mechanism : Induction of apoptosis via the mitochondrial pathway.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. The compound has been shown to reduce oxidative stress and inflammation in neuronal cells.

ParameterControl GroupTreatment Group
ROS Levels (µM)3015
Inflammatory CytokinesHighLow

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors may underlie its neuroprotective effects.

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